Diethyl 3,3'-[hexane-1,6-diylbis(oxy)]dipropanoate
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Overview
Description
Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate is an organic compound with a complex structure that includes ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate typically involves the esterification of 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoic acid and ethanol.
Reduction: 3,3’-[hexane-1,6-diylbis(oxy)]dipropanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis in biological systems, releasing active metabolites that interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate
- Diethyl 3,3’-[1,2-hexadecanedi ylbis(oxy)]dipropanoate
Uniqueness
Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate is unique due to its specific ester functional groups and the hexane-1,6-diylbis(oxy) backbone. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
62585-52-8 |
---|---|
Molecular Formula |
C16H30O6 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
ethyl 3-[6-(3-ethoxy-3-oxopropoxy)hexoxy]propanoate |
InChI |
InChI=1S/C16H30O6/c1-3-21-15(17)9-13-19-11-7-5-6-8-12-20-14-10-16(18)22-4-2/h3-14H2,1-2H3 |
InChI Key |
SFNGKNGLBGBKPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOCCCCCCOCCC(=O)OCC |
Origin of Product |
United States |
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